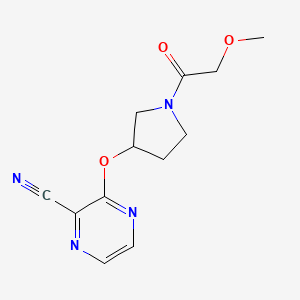

3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-[1-(2-methoxyacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-18-8-11(17)16-5-2-9(7-16)19-12-10(6-13)14-3-4-15-12/h3-4,9H,2,5,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSAUTOTYSKTOII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)OC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrrolidine ring followed by its functionalization and subsequent coupling with the pyrazine ring. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the pyrazine or pyrrolidine rings.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions on the pyrazine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Scientific Research Applications

3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction cascades or metabolic processes, depending on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Acyl Groups on Pyrrolidine

(a) 3-{[1-(Pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (BK70967)

- Molecular Formula : C₁₅H₁₃N₅O₂

- Key Differences : Replaces the 2-methoxyacetyl group with a pyridine-2-carbonyl moiety.

- Reduced hydrophilicity compared to the methoxyacetyl derivative due to the absence of an ether oxygen .

(b) 3-({1-[2-(6-Oxo-1,6-dihydropyridazin-1-yl)acetyl]pyrrolidin-3-yl}oxy)pyrazine-2-carbonitrile

- Molecular Formula : C₁₅H₁₄N₆O₃

- Key Differences : Features a 6-oxo-dihydropyridazinyl acetyl group.

- Implications :

(c) 3-((1-(Pyrimidine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Pyrazine Derivatives with Simpler Substituents

(a) Pyrazine-2-carbonitrile (Parent Compound)

- Molecular Formula : C₅H₃N₃

- Higher water solubility (as noted for pyrazine-2-carbonitrile derivatives) due to reduced steric hindrance .

(b) 2-Acetylpyrazine

- Molecular Formula : C₆H₆N₂O

- Applications: Widely used as a flavoring agent (FEMA No. 3126).

- Contrast : Lacks the pyrrolidinyloxy and carbonitrile groups, rendering it biologically less versatile but more volatile .

(c) 2-Methoxy-3-(1-methylpropyl)pyrazine

- Molecular Formula : C₉H₁₄N₂O

- Properties: A flavor compound (CAS 24168-70-5) with a branched alkyl chain.

Biological Activity

3-((1-(2-Methoxyacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

The compound features a pyrazine ring, a nitrile group, and an ether linkage to a pyrrolidine ring. Its molecular formula is with a molecular weight of approximately 246.27 g/mol. The synthesis typically involves several key steps:

- Preparation of the Pyrrolidine Derivative : This includes the reaction of pyrrolidine with 2-methoxyacetyl chloride.

- Formation of the Pyrazine Derivative : The pyrazine ring is synthesized through cyclization reactions.

- Coupling Reaction : The final product is obtained by coupling the pyrrolidine derivative with the pyrazine derivative.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antimicrobial and anti-tumor domains.

Antimicrobial Activity

In studies assessing antimicrobial properties, derivatives containing pyrazine rings have shown significant activity against various strains of bacteria, including Mycobacterium tuberculosis. For instance, certain pyrazine derivatives reported minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL against resistant strains, indicating potent activity compared to standard treatments .

| Compound | MIC against M. tuberculosis (μg/mL) | Activity Level |

|---|---|---|

| This compound | 0.5 - 4 | High |

| Other Pyrazine Derivatives | >256 | Low |

Anti-Tumor Activity

The compound has also been evaluated for anti-tumor effects in various cancer cell lines. Studies have indicated that derivatives similar to this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways related to cell proliferation and survival.

Case Studies

- Study on Antituberculosis Activity : A comparative analysis was conducted on several pyrazine derivatives, including the target compound, showing that structural modifications significantly influenced their antimicrobial efficacy. The study concluded that compounds with a pyrrolidine substituent exhibited superior activity against M. tuberculosis compared to those with other substituents .

- Cancer Cell Line Evaluation : In vitro studies using human cancer cell lines demonstrated that compounds similar to this compound led to a significant reduction in cell viability, suggesting potential as an anti-cancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.